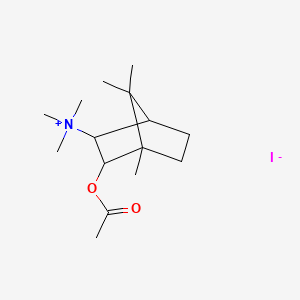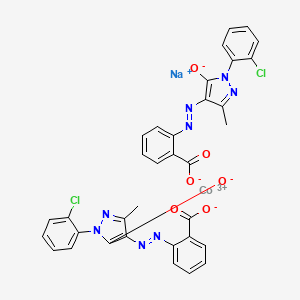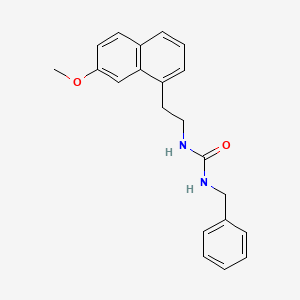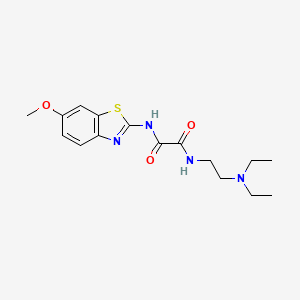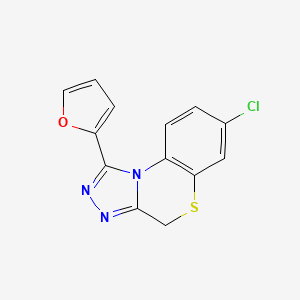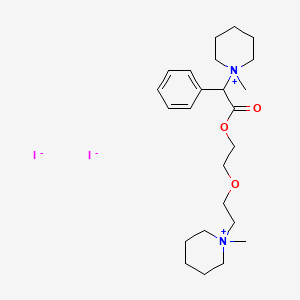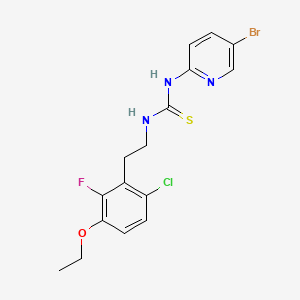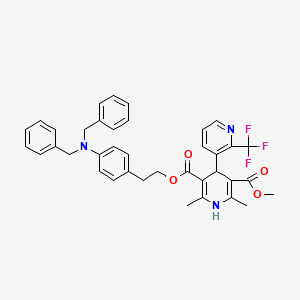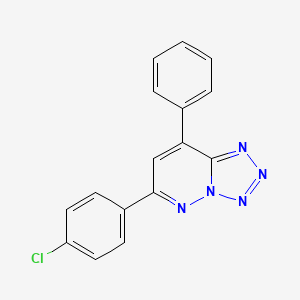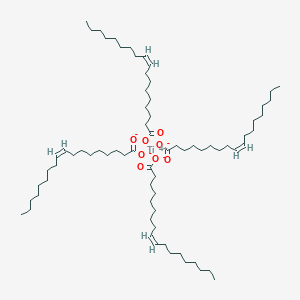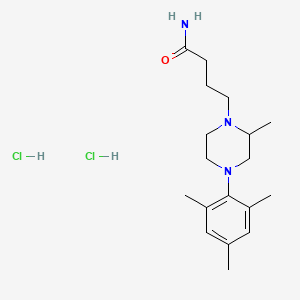
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperazine ring, a butanamide group, and multiple methyl groups attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride typically involves multiple steps. The starting materials include 2,4,6-trimethylphenylamine and 4-methylpiperazine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve steps such as amide bond formation, methylation, and piperazine ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,4,6-Trimethyl-N-phenylaniline
- 4-Methyl-N-[(2,4,6-trimethylphenyl)methyl]aniline
Uniqueness
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research applications.
特性
CAS番号 |
121513-31-3 |
|---|---|
分子式 |
C18H31Cl2N3O |
分子量 |
376.4 g/mol |
IUPAC名 |
4-[2-methyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]butanamide;dihydrochloride |
InChI |
InChI=1S/C18H29N3O.2ClH/c1-13-10-14(2)18(15(3)11-13)21-9-8-20(16(4)12-21)7-5-6-17(19)22;;/h10-11,16H,5-9,12H2,1-4H3,(H2,19,22);2*1H |
InChIキー |
YRKLMZGNPXJABR-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1CCCC(=O)N)C2=C(C=C(C=C2C)C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


